

Spectroscopic Characterization of (S)-3-(1-Aminoethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-3-(1-Aminoethyl)phenol

Cat. No.: B047527

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the chiral compound **(S)-3-(1-Aminoethyl)phenol**. While a publicly available, comprehensive dataset for this specific molecule is not readily available, this document compiles predicted spectroscopic characteristics based on analogous compounds and established principles of NMR, MS, and IR spectroscopy. Detailed experimental protocols for acquiring such data are also provided to guide researchers in their analytical endeavors.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for **(S)-3-(1-Aminoethyl)phenol** based on the analysis of similar molecular structures, including phenols, chiral amines, and substituted aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Chemical Shifts (δ) in CDCl_3

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Notes
CH ₃	1.3 - 1.5	Doublet (d)	Coupling with the adjacent methine proton.
NH ₂	1.5 - 3.0	Broad Singlet (br s)	Chemical shift and broadness can vary with concentration and solvent due to hydrogen bonding and exchange.
CH	4.0 - 4.3	Quartet (q)	Coupling with the three methyl protons.
Aromatic H (ortho to - OH)	6.6 - 6.8	Multiplet (m)	
Aromatic H (para to - OH)	7.0 - 7.2	Multiplet (m)	
Aromatic H (ortho to - CH(NH ₂)CH ₃)	6.7 - 6.9	Multiplet (m)	
Aromatic H (meta to both)	6.9 - 7.1	Multiplet (m)	
OH	4.0 - 7.0	Broad Singlet (br s)	Chemical shift is highly dependent on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

Carbon	Predicted Chemical Shift (ppm)	Notes
CH ₃	20 - 25	
CH	50 - 55	
Aromatic C (ipso, attached to - OH)	155 - 158	
Aromatic C (ipso, attached to - CH(NH ₂)CH ₃)	145 - 148	
Aromatic C (ortho to -OH)	113 - 117	
Aromatic C (para to -OH)	129 - 131	
Aromatic C (ortho to - CH(NH ₂)CH ₃)	118 - 122	
Aromatic C (meta to both)	120 - 125	

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

Fragment	Predicted m/z	Interpretation
[M] ⁺	137	Molecular Ion
[M-CH ₃] ⁺	122	Loss of a methyl group
[M-NH ₂] ⁺	121	Loss of an amino group
[C ₇ H ₇ O] ⁺	107	Benzylic cleavage, loss of CH ₃ CHN
[C ₆ H ₅ O] ⁺	93	Phenoxy cation

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Frequencies

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Description
O-H (Phenol)	3200 - 3600	Strong, Broad	Stretching vibration, broadened due to hydrogen bonding.
N-H (Amine)	3300 - 3500	Medium	Asymmetric and symmetric stretching of the primary amine. Two bands may be observed.
C-H (Aromatic)	3000 - 3100	Medium	Stretching vibrations.
C-H (Aliphatic)	2850 - 2970	Medium	Stretching vibrations of the ethyl group.
C=C (Aromatic)	1450 - 1600	Medium to Strong	Ring stretching vibrations.
C-O (Phenol)	1200 - 1260	Strong	Stretching vibration.
C-N (Amine)	1020 - 1250	Medium	Stretching vibration.
N-H (Amine)	1590 - 1650	Medium	Bending vibration.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data described above. These protocols are based on standard laboratory practices for the analysis of chiral aromatic amines and phenols.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **(S)-3-(1-Aminoethyl)phenol**.

Materials:

- **(S)-3-(1-Aminoethyl)phenol** sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

- Deuterated chloroform (CDCl_3) with 0.03% tetramethylsilane (TMS)
- NMR tube (5 mm)
- Pipette and vial

Procedure:

- Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of CDCl_3 in a clean, dry vial.
- Transfer the solution to the NMR tube.
- Cap the NMR tube and carefully invert it several times to ensure a homogeneous solution.
- Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- Acquire the ^1H NMR spectrum using standard acquisition parameters (e.g., 400 MHz, 16-32 scans, relaxation delay of 1-2 seconds).
- Process the ^1H NMR spectrum by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm. Integrate all signals.
- Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence (e.g., 100 MHz, 1024-4096 scans, relaxation delay of 2-5 seconds).
- Process the ^{13}C NMR spectrum similarly to the ^1H spectrum and reference it to the solvent peak (CDCl_3 at 77.16 ppm).

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecular ion and major fragments of **(S)-3-(1-Aminoethyl)phenol**.

Materials:

- **(S)-3-(1-Aminoethyl)phenol** sample

- Methanol or other suitable volatile solvent
- Mass spectrometer (e.g., with Electron Ionization source)

Procedure:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent like methanol.
- Introduce the sample into the mass spectrometer. For EI-MS, a direct insertion probe or gas chromatography inlet can be used.
- Set the ionization energy (typically 70 eV for EI).
- Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
- Analyze the resulting spectrum to identify the molecular ion peak and the fragmentation pattern.

Infrared Spectroscopy

Objective: To identify the functional groups present in **(S)-3-(1-Aminoethyl)phenol** by their characteristic vibrational frequencies.

Materials:

- **(S)-3-(1-Aminoethyl)phenol** sample
- FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)
- Potassium bromide (KBr), if preparing a pellet

Procedure (using KBr pellet):

- Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet-forming die.

- Press the powder under high pressure to form a transparent or translucent KBr pellet.
- Place the pellet in the sample holder of the FTIR spectrometer.
- Record the infrared spectrum, typically in the range of 4000-400 cm^{-1} .
- Analyze the spectrum to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(S)-3-(1-Aminoethyl)phenol**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Characterization of (S)-3-(1-Aminoethyl)phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b047527#spectroscopic-data-for-s-3-1-aminoethyl-phenol-nmr-ms-ir>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com